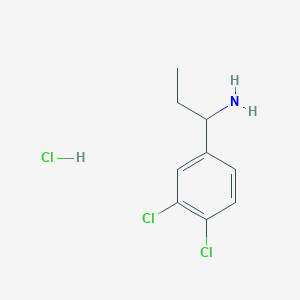
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chiral organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring multiple hydroxyl groups and a nitrile group, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. Common synthetic routes may include:
Aldol Reactions: Utilizing chiral catalysts to form the oxolane ring.
Hydroxylation: Introducing hydroxyl groups at specific positions.
Nitrile Formation: Using cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of biocatalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the nitrile group to an amine.
Substitution: Nucleophilic substitution at the hydroxyl or nitrile positions.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reducing Agents: Such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Nucleophiles: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biology, this compound might be studied for its potential biological activity, including enzyme inhibition or interaction with biomolecules.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, such as antiviral or anticancer agents.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-methanol: Similar structure but with a methanol group instead of a nitrile.
Uniqueness
The presence of the nitrile group in (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile makes it unique compared to its analogs
Properties
CAS No. |
50908-43-5 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



